Home > Products > Screening Compounds P76506 > Dimethoxycurcumin
Dimethoxycurcumin - 160096-59-3

Dimethoxycurcumin

Catalog Number: EVT-265097
CAS Number: 160096-59-3
Molecular Formula: C23H24O6
Molecular Weight: 396.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dimethoxycurcumin (DiMC), a synthetic analogue of curcumin, is a lipophilic compound belonging to the curcuminoid family. [] DiMC shares structural similarities with curcumin but possesses increased metabolic stability, making it a promising candidate for scientific research. [] DiMC has emerged as a valuable tool in investigating a range of biological processes and potential therapeutic targets due to its distinct properties and enhanced stability.

Synthesis Analysis

Dimethoxycurcumin can be synthesized through various methods, with one common approach involving the methylation of curcumin. The synthesis typically employs reagents such as dimethyl sulfate or methyl iodide in the presence of a base to facilitate the substitution of hydroxyl groups with methoxy groups. The process can be summarized as follows:

  1. Starting Material: Curcumin.
  2. Reagents: Dimethyl sulfate or methyl iodide, base (e.g., sodium hydroxide).
  3. Reaction Conditions: The reaction is usually conducted under reflux conditions to ensure complete methylation.
  4. Purification: Post-reaction, the product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve a purity greater than 90% .
Molecular Structure Analysis

Dimethoxycurcumin exhibits a molecular formula of C17_{17}H18_{18}O4_{4} and a molar mass of approximately 302.33 g/mol. The structure consists of a bis-α,β-unsaturated carbonyl system that allows for tautomerism between its keto and enol forms. The introduction of methoxy groups enhances its stability and solubility compared to curcumin.

Key Structural Features:

  • Methoxy Substituents: Two methoxy groups at positions 1 and 3 on the aromatic rings.
  • Tautomerism: Exhibits tautomeric forms that can influence its reactivity and biological activity depending on pH conditions.
  • Core Structure: Retains the characteristic diketone structure similar to curcumin but with enhanced stability due to methylation.
Chemical Reactions Analysis

Dimethoxycurcumin participates in various chemical reactions that are crucial for its biological activities. Notably, it can undergo oxidation and reduction reactions due to its diketone structure. It has been shown to interact with reactive oxygen species, acting as both an antioxidant and pro-oxidant under different conditions.

Key Reactions:

  • Oxidation: Dimethoxycurcumin can scavenge free radicals, contributing to its antioxidant properties.
  • Reduction: In certain biological contexts, it may undergo reduction reactions that enhance its anticancer efficacy by inducing oxidative stress in cancer cells .
  • Enzyme Interactions: It has been documented to inhibit several enzymes involved in inflammation and cancer progression, such as thioredoxin reductase.
Mechanism of Action

The mechanism by which dimethoxycurcumin exerts its biological effects primarily involves modulation of signaling pathways associated with cell survival, proliferation, and apoptosis.

Process Overview:

  • Induction of Apoptosis: Dimethoxycurcumin has been shown to induce apoptosis in various cancer cell lines through mitochondrial pathways.
  • Cell Cycle Arrest: It causes G1/S phase arrest in cancer cells by downregulating cyclin-dependent kinases.
  • Inflammation Modulation: The compound inhibits nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathways, leading to reduced expression of pro-inflammatory cytokines .

Data Insights:

Studies have demonstrated that dimethoxycurcumin has a higher retention time in biological systems compared to curcumin, indicating enhanced metabolic stability which contributes to its prolonged action against tumors .

Physical and Chemical Properties Analysis

Dimethoxycurcumin displays several notable physical and chemical properties:

  • Appearance: Typically exists as a yellow powder.
  • Solubility: More soluble in organic solvents compared to curcumin due to increased lipophilicity.
  • Stability: Exhibits greater stability under physiological conditions than curcumin.

Relevant Data:

  • Melting Point: Approximately 140°C.
  • pKa Values: Reflects its acidic properties; specific values depend on tautomeric forms.
  • Spectroscopic Data: Characterized by distinct peaks in NMR spectra confirming methoxylation.
Applications

Dimethoxycurcumin holds promise for various scientific applications:

  1. Anticancer Agent: Demonstrated efficacy against multiple cancer types including breast, colon, and prostate cancers.
  2. Anti-inflammatory Properties: Potential use in treating inflammatory diseases due to its ability to modulate immune responses.
  3. Drug Delivery Systems: Research is ongoing into nanoparticle formulations that enhance bioavailability and targeted delivery of dimethoxycurcumin .
Introduction to Dimethoxycurcumin: Context and Research Rationale

Historical Development and Structural Evolution from Curcumin

The story of dimethoxycurcumin (DiMC) begins with its parent compound, curcumin—the principal curcuminoid isolated from Curcuma longa (turmeric) rhizomes. Curcumin’s identification dates to 1815, but its chemical structure (diferuloylmethane) was fully characterized in 1910 [1] [9]. Natural turmeric contains three primary curcuminoids: curcumin (77%), demethoxycurcumin (17%), and bisdemethoxycurcumin (3–5%) [8]. DiMC emerged as a synthetic derivative through targeted methylation of curcumin’s phenolic hydroxyl groups, replacing them with methoxy (-OCH₃) moieties [2]. This structural modification preserves the core diarylheptanoid scaffold—a 7-carbon chain flanked by two aromatic rings—but fundamentally alters its physicochemical behavior. Unlike natural curcuminoids, DiMC lacks phenolic hydroxyl groups, enhancing its lipophilicity (logP ~3.5) and resistance to enzymatic degradation [7] [8]. The evolution from curcumin to DiMC represents a rational drug design strategy aimed at overcoming inherent limitations while retaining bioactivity [2].

Table 1: Structural and Physicochemical Comparison of Curcumin and Dimethoxycurcumin

PropertyCurcuminDimethoxycurcumin (DiMC)
Chemical NameDiferuloylmethane1,7-Bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione
IUPAC Name(1E,6E)-1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione(1E,6E)-1,7-Bis(3,4-dimethoxyphenyl)-1,6-heptadiene-3,5-dione
Molecular FormulaC₂₁H₂₀O₆C₂₁H₂₀O₆
Key Functional GroupsPhenolic -OH, β-diketoneMethoxy (-OCH₃), β-diketone
LogP~3.0 [8]~3.5 [2]
TautomerismKeto-enol dominantKeto-enol dominant
Aqueous SolubilityLow (nanomolar range)Low (enhanced in lipid carriers)

Rationale for Synthetic Analogues in Overcoming Curcumin’s Pharmacokinetic Limitations

Curcumin’s therapeutic promise is severely hampered by suboptimal pharmacokinetics: rapid hepatic metabolism, intestinal glucuronidation, and negligible systemic bioavailability [1] [10]. When administered orally, >75% of curcumin undergoes Phase II conjugation (glucuronidation/sulfation), yielding inactive metabolites like tetrahydrocurcumin [1] [4]. Its poor solubility further restricts absorption. DiMC was engineered to mitigate these flaws. Methylation of phenolic groups confers metabolic resistance by impeding glucuronidation pathways. Hassan et al. demonstrated DiMC’s plasma stability is 3× higher than curcumin’s at 5 mg/kg doses [2]. In human liver microsomes supplemented with UDPGA (a cofactor for glucuronidation), DiMC degradation was significantly slower than curcumin’s—confirming reduced susceptibility to Phase II metabolism [2] [7]. Additionally, DiMC’s increased lipophilicity enhances membrane permeability, facilitating cellular uptake. Studies using Caco-2 cell monolayers revealed DiMC’s apparent permeability (Papp) exceeds curcumin’s by 40%, correlating with higher intracellular concentrations [7]. These properties position DiMC as a pharmacokinetically superior analogue capable of sustaining therapeutic drug levels.

Table 2: Pharmacokinetic Advantages of DiMC Over Curcumin

ParameterCurcuminDimethoxycurcumin (DiMC)Experimental Evidence
Plasma Half-life (t₁/₂)< 1 hour~2–3 hoursRat studies (5 mg/kg IV) [2]
Metabolic ClearanceHigh (hepatic glucuronidation)Reduced (resists glucuronidation)Human liver microsomes + UDPGA [2]
Bioavailability<1% (oral)5–10× higher than curcuminComparative AUC₀–∞ in rodents [7]
Cellular UptakeLow (hydrophilic barriers)Enhanced (logP-driven diffusion)Caco-2 permeability assays [7]

Key Research Gaps and Unanswered Questions in Curcuminoid Pharmacology

Despite DiMC’s pharmacokinetic advantages, critical knowledge gaps impede its clinical translation:

  • Molecular Target Specificity: While DiMC modulates NF-κB, STAT3, and ABCC3 transporters [7], its exact binding affinities and structure-activity relationships (SAR) remain unquantified. Unlike kinase inhibitors with defined dissociation constants (Kd), DiMC’s "promiscuous" interactions lack rigorous characterization [4] [7].
  • Epigenetic Mechanisms: DiMC upregulates tumor suppressor genes (e.g., p15, CDH1) and suppresses DNMT enzymes [2], but its impact on histone modifications (e.g., H3K27 acetylation) is underexplored [4].
  • Nanoformulation Compatibility: Though lipid nanoparticles enhance DiMC’s dispersibility [8], stability data under physiological conditions (pH, temperature) are sparse. Aggregation tendencies in aqueous media could undermine therapeutic efficacy [7].
  • Clinical Evidence Disparity: Preclinical studies report DiMC’s efficacy against breast (MCF-7), colon (HT-29), and pancreatic cancer cells [2] [7], yet no Phase III trials validate these findings in humans. The translational bridge from in vitro IC₅₀ values to human dosages remains unbuilt [4] [10].Addressing these gaps necessitates multidisciplinary collaboration—combining computational chemistry for target validation, advanced delivery systems for stability, and rigorously designed clinical trials.

Table 3: Research Gaps and Proposed Investigative Approaches for DiMC

Research GapCurrent KnowledgeUnanswered QuestionsRecommended Approaches
Target SpecificityModulates NF-κB, STAT3, ABCC3Binding kinetics? Allosteric vs. orthosteric effects?Surface plasmon resonance (SPR), crystallography
Epigenetic ModulationDNMT inhibition; p15 upregulationImpact on histone acetyltransferases (HATs)?ChIP-seq, epigenetic screening assays
Delivery System StabilityBioavailability enhanced in liposomesLong-term colloidal stability? In vivo release kinetics?Dynamic light scattering (DLS), FRET imaging
Clinical TranslationEfficacy in xenograft modelsHuman equivalent dosing? Biomarker validation?Phase I/II trials; pharmacodynamic monitoring

Properties

CAS Number

160096-59-3

Product Name

Dimethoxycurcumin

IUPAC Name

(1E,6E)-1,7-bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-14H,15H2,1-4H3/b9-5+,10-6+

InChI Key

HMJSBVCDPKODEX-NXZHAISVSA-N

SMILES

COC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC

Solubility

Soluble in DMSO

Synonyms

Dimethoxycurcumin

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.